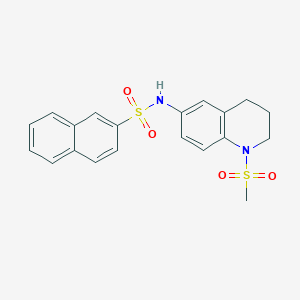

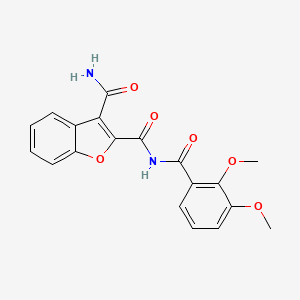

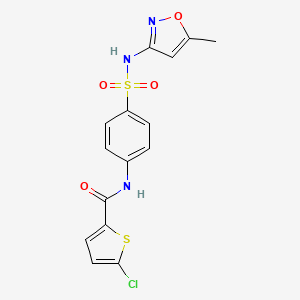

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

Serotonin Receptor Ligands

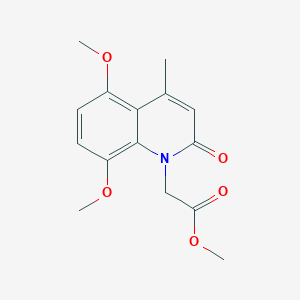

One significant application of derivatives of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide is in the development of serotonin receptor ligands. Piperazinyl derivatives have been identified with high binding affinities for the 5-HT(6) receptor, exhibiting potential for neuropsychiatric disorder treatments. For instance, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one showed high affinity and selectivity towards 5-HT(6), suggesting its use in designing new therapeutic agents (Park et al., 2011).

Neuropathic Pain Alleviation

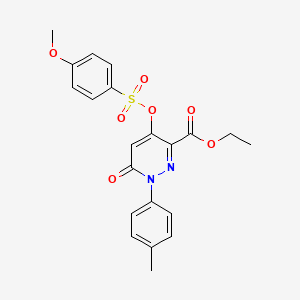

Research on arylsulfonylaminomethyl-3-(1-phenyl-5-isopropyl)pyrazoles evaluated their antagonistic effects on serotonin receptor subtype 6 (5-HT6R) and their potential in alleviating neuropathic pain. Compounds with bicyclic aromatic sulfonamino groups, such as those substituted with naphthalene and quinolin, demonstrated good inhibitory activity and potent effects in neuropathic pain models (Hong et al., 2017).

Cytotoxic Properties for Cancer Research

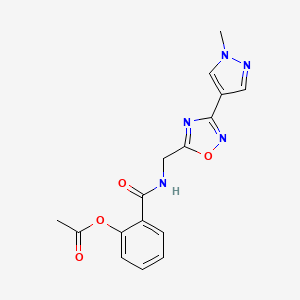

The synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety has been explored for their cytotoxic properties against human tumor cell lines. Certain derivatives demonstrated significant cancer cell growth inhibitory effects, offering a basis for anticancer agent development (Korcz et al., 2018).

Asymmetric Catalysis

The use of naphthalene-bridged P,N-type sulfoximine ligands in asymmetric catalysis has been reported, specifically in the enantioselective hydrogenation of quinoline derivatives. Such applications highlight the role of these compounds in synthesizing chiral molecules, essential for pharmaceuticals and fine chemicals (Lu & Bolm, 2008).

Material Science and Polymer Chemistry

Further applications include the synthesis of poly(ether sulfone)s and poly(ether ketone)s containing naphthalene or quinoline units for material science. These polymers exhibit good thermal stability and solubility, making them suitable for advanced materials applications (Bottino et al., 1995).

Propriétés

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-27(23,24)22-12-4-7-17-13-18(9-11-20(17)22)21-28(25,26)19-10-8-15-5-2-3-6-16(15)14-19/h2-3,5-6,8-11,13-14,21H,4,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUWFDSHHUGNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

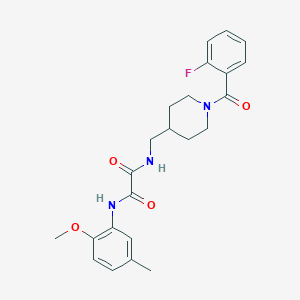

![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)

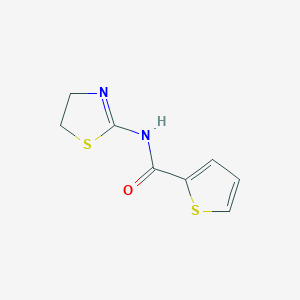

![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)

![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)

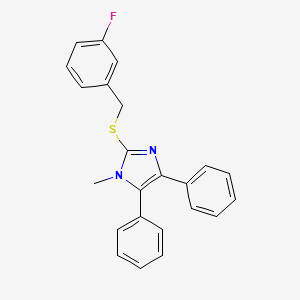

![3-(4-Fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)

![N-(4-fluoro-3-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2719436.png)